Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-
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Overview
Description
Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- is a chemical compound with the molecular formula C15H14O4 It is known for its unique structure, which includes a phenylmethoxy group attached to a dihydroxyphenyl ethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- typically involves the reaction of 2,6-dihydroxy-4-(phenylmethoxy)benzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylmethoxy derivatives.
Scientific Research Applications
Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s dihydroxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the phenylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Ethanone, 1-(2,4-dihydroxyphenyl)-: Lacks the phenylmethoxy group, resulting in different reactivity and applications.
Uniqueness
Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- is unique due to its phenylmethoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-phenylmethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-10(16)15-13(17)7-12(8-14(15)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVYOWUQWRDTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463464 |
Source
|
Record name | Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35028-02-5 |
Source
|
Record name | Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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